4-(3-Methoxyphenoxy)benzoic acid

Description

BenchChem offers high-quality 4-(3-Methoxyphenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H12O4 |

|---|---|

Poids moléculaire |

244.24 g/mol |

Nom IUPAC |

4-(3-methoxyphenoxy)benzoic acid |

InChI |

InChI=1S/C14H12O4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9H,1H3,(H,15,16) |

Clé InChI |

WEINYQQDBYTOGS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O |

SMILES canonique |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O |

Origine du produit |

United States |

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Methoxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(3-Methoxyphenoxy)benzoic acid (CAS No: 50793-31-2). As a Senior Application Scientist, this document synthesizes foundational chemical data with actionable experimental protocols, offering a robust resource for researchers in drug discovery and materials science. The guide delves into the structural and molecular characteristics, alongside detailed methodologies for determining key parameters such as melting point, solubility, and acidity (pKa). Furthermore, it provides insights into the spectral properties that are critical for the identification and quality control of this compound.

Introduction

4-(3-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid derivative with a molecular structure that incorporates a phenoxy linkage, a methoxy group, and a carboxylic acid moiety. This unique combination of functional groups imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. The presence of the ether linkage provides a degree of conformational flexibility, while the carboxylic acid group offers a handle for salt formation and hydrogen bonding interactions, crucial for its biological activity and material properties. Understanding these fundamental properties is a prerequisite for its rational application in drug design, as a building block in organic synthesis, and in the development of novel functional materials.

Molecular and Structural Properties

A thorough understanding of the molecular and structural characteristics of a compound is the cornerstone of predicting its behavior in various chemical and biological systems.

Chemical Structure

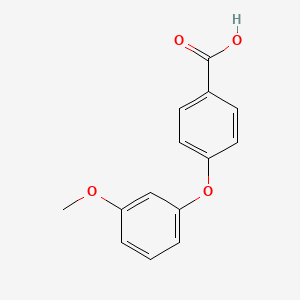

The chemical structure of 4-(3-Methoxyphenoxy)benzoic acid is presented below:

Figure 1. Chemical structure of 4-(3-Methoxyphenoxy)benzoic acid.

Molecular Formula and Weight

The molecular and structural properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50793-31-2 | [1] |

| Molecular Formula | C₁₄H₁₂O₄ | |

| Molecular Weight | 244.24 g/mol | |

| IUPAC Name | 4-(3-methoxyphenoxy)benzoic acid |

Physicochemical Characterization

The physicochemical properties of a molecule are critical determinants of its behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its processability and performance in material applications.

Melting Point

The melting point is a fundamental indicator of the purity and thermal stability of a solid compound. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to determine the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of 4-(3-Methoxyphenoxy)benzoic acid into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, over a temperature range expected to encompass the melting point.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Sources

Navigating the Solubility Landscape of 4-(3-Methoxyphenoxy)benzoic Acid: A Technical Guide for Drug Development Professionals

Foreword: From Molecular Structure to Solution Behavior

In the realm of pharmaceutical development, understanding the solubility profile of an active pharmaceutical ingredient (API) is not merely a preliminary step; it is a cornerstone of successful formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-Methoxyphenoxy)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific entity, this document serves as both a theoretical framework and a practical manual. It is designed to empower researchers, scientists, and drug development professionals to predict, experimentally determine, and interpret the solubility of this compound in various organic solvents. By elucidating the causal relationships between molecular structure, solvent properties, and dissolution, we aim to provide a robust methodology for navigating the complexities of its solution chemistry.

Deconstructing the Molecule: A Predictive Solubility Analysis

The solubility of a compound is fundamentally governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a valuable initial guidepost.[1][2] Let us dissect the structure of 4-(3-Methoxyphenoxy)benzoic acid to anticipate its behavior.

Molecular Structure:

-

Polar Moieties: The molecule possesses a carboxylic acid group (-COOH) and a methoxy group (-OCH3), both of which are polar and capable of engaging in hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ether linkage and methoxy group are hydrogen bond acceptors.[3] These features suggest a propensity for solubility in polar solvents.

-

Nonpolar Framework: The presence of two phenyl rings contributes a significant nonpolar character to the molecule. This aromatic system will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Amphiphilic Nature: The combination of polar functional groups and a substantial nonpolar backbone classifies 4-(3-Methoxyphenoxy)benzoic acid as an amphiphilic molecule. Its solubility will therefore be a delicate balance between these opposing characteristics.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents such as short-chain alcohols (methanol, ethanol). These solvents can interact favorably with both the polar functional groups and the aromatic rings.

-

Moderate Solubility: Likely in solvents of intermediate polarity, such as dichloromethane.

-

Low Solubility: Predicted in highly nonpolar solvents like hexane and other aliphatic hydrocarbons, which cannot effectively solvate the polar carboxylic acid and ether groups.

-

pH-Dependent Aqueous Solubility: While sparingly soluble in neutral water, its solubility is expected to increase significantly in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.[4]

The Cornerstone of Characterization: Experimental Solubility Determination

A robust and reproducible experimental protocol is paramount for obtaining reliable solubility data. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Self-Validating Experimental Workflow

The following protocol is designed as a self-validating system, incorporating rigorous controls and analytical precision.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials:

-

4-(3-Methoxyphenoxy)benzoic acid (purity > 99%)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Syringes and 0.22 µm syringe filters (compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(3-Methoxyphenoxy)benzoic acid to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K ± 0.1 K).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

After agitation, allow the vials to rest in the temperature-controlled bath for at least 4 hours to allow undissolved solids to settle.

-

-

Sample Analysis (HPLC Method):

-

Carefully withdraw an aliquot of the clear supernatant using a syringe pre-warmed to the experimental temperature.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 4-(3-Methoxyphenoxy)benzoic acid. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% phosphoric acid) and UV detection is a common starting point for such molecules.[6][7]

-

-

Data Calculation:

-

From the HPLC-determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. Express the results in appropriate units such as mg/mL, mol/L, or mole fraction.

-

Data Presentation and Interpretation

For a comprehensive understanding, solubility data should be systematically organized.

Tabulating Solubility Data

A well-structured table is essential for comparing the solubility of 4-(3-Methoxyphenoxy)benzoic acid across different solvents and temperatures.

Table 1: Hypothetical Solubility of 4-(3-Methoxyphenoxy)benzoic acid at 298.15 K

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Mole Fraction (x) |

| Hexane | 0.1 | Predicted Low | Predicted Low |

| Toluene | 2.4 | Predicted Moderate | Predicted Moderate |

| Dichloromethane | 3.1 | Predicted Moderate | Predicted Moderate |

| Ethyl Acetate | 4.4 | Predicted High | Predicted High |

| Acetone | 5.1 | Predicted High | Predicted High |

| Ethanol | 5.2 | Predicted High | Predicted High |

| Methanol | 6.6 | Predicted High | Predicted High |

Note: The values in this table are predictive and should be replaced with experimentally determined data.

The Influence of Solvent Properties

The experimentally determined solubility data can be correlated with solvent properties to gain deeper insights into the dissolution mechanism.

Caption: Factors influencing solubility.

-

Polarity: A plot of solubility versus the solvent polarity index will likely show that solubility increases with solvent polarity, up to a certain point.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (both donors and acceptors) are expected to be particularly effective at dissolving the compound due to the presence of the carboxylic acid and ether groups.

-

Thermodynamic Considerations: The dissolution process can be described by thermodynamic principles. The Gibbs free energy of solution (ΔG_sol) determines the spontaneity of dissolution and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. Measuring solubility at different temperatures allows for the calculation of these thermodynamic parameters, providing a deeper understanding of the energetic driving forces of dissolution.

Practical Implications in Drug Development

A well-characterized solubility profile for 4-(3-Methoxyphenoxy)benzoic acid is critical for several key areas of pharmaceutical development:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a desired crystal form (polymorph) with high purity.[1] Solvents with moderate solubility and a steep solubility-temperature curve are often ideal for recrystallization.

-

Formulation Development: Knowledge of solubility in various excipients and solvent systems is essential for developing stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration.

-

Preclinical and Clinical Studies: Understanding the dissolution behavior of the API is fundamental to predicting its absorption and bioavailability in vivo.

Conclusion

While specific experimental data for the solubility of 4-(3-Methoxyphenoxy)benzoic acid remains to be published, this guide provides a robust framework for its theoretical prediction and experimental determination. By combining a deep understanding of its molecular structure with rigorous, self-validating experimental protocols, researchers can confidently map its solubility profile. This essential data will underpin rational decision-making in process chemistry, formulation science, and the overall progression of this compound through the drug development pipeline. The principles and methodologies outlined herein are designed to be both authoritative and practical, empowering scientific teams to unlock the full potential of their candidate molecules.

References

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.

- ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (2025). solubility profile of 4-methoxybenzoic acid in different solvents.

- Unknown Source. (n.d.).

- LibreTexts. (2023). Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus®, 99% p-Anisic acid.

- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). 4-(3-methoxyphenyl)benzoic Acid.

- LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 4-Methoxybenzoic acid CAS#: 100-09-4.

- ChemicalBook. (2025). 4-Methoxybenzoic acid | 100-09-4.

- UNT Digital Library. (n.d.).

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- LookChem. (n.d.). Cas 117423-75-3,3-(4-METHOXYPHENOXY)BENZOIC ACID.

- ResearchGate. (2024).

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus®, 99% p-Anisic acid.

- RSC Publishing. (n.d.). Analytical Methods.

- Longdom Publishing. (2021).

- ResearchGate. (n.d.).

- Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.

- Longdom Publishing. (2021).

Sources

- 1. Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer [comsol.com]

- 2. reddit.com [reddit.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid, 4-methoxy-, phenyl ester [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the diaryl ether motif stands out as a privileged scaffold, integral to the structure of numerous biologically active compounds.[1][2] This guide focuses on a specific exemplar of this class, 4-(3-Methoxyphenoxy)benzoic acid, providing an in-depth exploration of its chemical identity, synthesis, and potential as a versatile building block in drug design and development. The strategic combination of a flexible ether linkage, a modifiable benzoic acid moiety, and specific substitution patterns makes this compound a molecule of significant interest for generating novel chemical entities with tailored pharmacological profiles.

This document serves as a technical resource for researchers, offering not only foundational data but also a discussion of the underlying chemical principles and experimental considerations. By elucidating the synthesis, properties, and potential applications of 4-(3-Methoxyphenoxy)benzoic acid, we aim to empower scientists to leverage this scaffold in their pursuit of innovative therapeutics.

Molecular Identification and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identification through standardized nomenclature and structural descriptors. For 4-(3-Methoxyphenoxy)benzoic acid, these are:

-

SMILES (Simplified Molecular-Input Line-Entry System): COC1=CC=CC(OC2=CC=C(C(=O)O)C=C2)=C1

-

InChIKey (International Chemical Identifier Key): WEINYQQDBYTOGS-UHFFFAOYSA-N

These identifiers provide a machine-readable representation of the molecule's structure, crucial for database searches and computational modeling.

A molecule's physicochemical properties are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles. The key properties of 4-(3-Methoxyphenoxy)benzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | - |

| Molecular Weight | 244.24 g/mol | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.97 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| CAS Number | 50793-31-2 | [4] |

The LogP value suggests a moderate lipophilicity, a desirable trait for many drug candidates as it influences membrane permeability and absorption. The presence of a single hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the ether and carbonyl oxygens) provides opportunities for specific, directed interactions with biological targets.

Synthesis of 4-(3-Methoxyphenoxy)benzoic Acid: The Ullmann Condensation

The formation of the diaryl ether linkage is the key strategic step in the synthesis of 4-(3-Methoxyphenoxy)benzoic acid. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a classic and robust method for this transformation.[5][6] This approach is particularly well-suited for this target molecule due to the commercial availability of the requisite starting materials.

Reaction Principle and Causality

The Ullmann condensation proceeds via a copper-catalyzed nucleophilic aromatic substitution. The choice of a copper catalyst is critical; it facilitates the coupling of the phenol and the aryl halide, which would otherwise require harsh conditions with low yields. The base serves to deprotonate the phenol, generating a more nucleophilic phenoxide ion. The choice of a high-boiling polar aprotic solvent like DMF or NMP is to ensure the solubility of the reactants and to provide the thermal energy required to overcome the activation barrier of the reaction.

Caption: Workflow for the synthesis of 4-(3-Methoxyphenoxy)benzoic acid via Ullmann Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific scale and available laboratory equipment.

Materials:

-

Methyl 4-bromobenzoate (or other suitable halo-ester)

-

3-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 3-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous DMF via syringe to the flask.

-

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(3-methoxyphenoxy)benzoate.

-

Purification: Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated HCl.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(3-Methoxyphenoxy)benzoic acid as a solid.

Predicted Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (approx. 6.8-8.2 ppm) corresponding to the eight protons on the two benzene rings. A singlet at approximately 3.8 ppm would be indicative of the methoxy group's three protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet far downfield (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display 14 distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm region. The aromatic carbons will appear between 110-160 ppm, with those directly attached to oxygen appearing more downfield. The methoxy carbon will be observed around 55-60 ppm.[7][8]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp, strong C=O stretch will be present at approximately 1700-1680 cm⁻¹. The C-O-C stretching of the diaryl ether will result in strong bands in the 1250-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observable.[9]

Applications in Drug Discovery and Medicinal Chemistry

The 4-(3-Methoxyphenoxy)benzoic acid scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The diaryl ether core provides a balance of rigidity and conformational flexibility, which is often beneficial for optimal binding to protein targets.

Role as a Molecular Scaffold

The true utility of this compound in drug discovery lies in its capacity to be chemically modified at several key positions to explore structure-activity relationships (SAR).

Caption: Conceptual diagram of 4-(3-Methoxyphenoxy)benzoic acid as a scaffold for SAR studies.

-

Carboxylic Acid Modification (R1): The benzoic acid group is a common pharmacophore, but it can also lead to poor pharmacokinetic properties. It can be readily converted to amides, esters, or replaced with bioisosteres like tetrazoles to improve metabolic stability and cell permeability.[10]

-

Aromatic Ring Substitution (R2 and R3): The two aromatic rings provide ample opportunity for substitution with various functional groups (e.g., halogens, alkyls, trifluoromethyl groups) to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Therapeutic Areas of Interest

Derivatives of diaryl ethers and benzoic acids have shown promise in several therapeutic areas:

-

Oncology: Many kinase inhibitors incorporate a diaryl ether hinge-binding motif. A notable example is the drug Sorafenib. Furthermore, some benzoic acid derivatives have been investigated for their pro-apoptotic effects in cancer cell lines.[11][12]

-

Agrochemicals: The diaryl ether scaffold is also prominent in the development of herbicides.[13]

-

Anti-inflammatory and Analgesic Agents: Benzoic acid derivatives are precursors in the synthesis of various anti-inflammatory and analgesic drug molecules.[10]

Safety and Handling

As a laboratory chemical, 4-(3-Methoxyphenoxy)benzoic acid should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, general guidelines based on its functional groups should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms develop.

Conclusion

4-(3-Methoxyphenoxy)benzoic acid represents a synthetically accessible and highly versatile molecular scaffold. Its defining features—the diaryl ether linkage and the modifiable benzoic acid group—make it an attractive starting point for the design and synthesis of novel compounds with potential applications in drug discovery and agrochemical development. This guide has provided a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via the Ullmann condensation, and an exploration of its potential in medicinal chemistry. It is our hope that this technical resource will aid researchers in harnessing the potential of this and related scaffolds in their scientific endeavors.

References

-

SynArchive. Ullmann Condensation. [Link]

-

PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. [Link]

- Books.

-

ResearchGate. The Ullmann Ether Condensation. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... [Link]

-

PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]

-

NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

RSC Medicinal Chemistry Blog. Diaryl ether derivatives as anticancer agents – a review. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]

-

SpectraBase. 4-Methoxy benzoic acid - Optional[Vapor Phase IR] - Spectrum. [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? [Link]

-

PubChem. 4-(3-Methoxypropyl)benzoic acid. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

PubMed. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. [Link]

-

PubChemLite. 4-(2-methoxyphenoxy)benzoic acid (C14H12O4). [Link]

-

ResearchGate. In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors. [Link]

-

SpectraBase. Raman Spectrum - Benzoic acid, 4-(4-methoxyphenoxy)-. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4 methoxybenzoic acid ir spectrum | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(3-methoxyphenoxy)benzoic acid | 50793-31-2 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. srinichem.com [srinichem.com]

- 11. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. blogs.rsc.org [blogs.rsc.org]

- 13. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Predictions for 4-(3-Methoxyphenoxy)benzoic Acid Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the 4-(3-Methoxyphenoxy)benzoic acid scaffold, a privileged structure in medicinal chemistry. Characterized by a diaryl ether linker and a carboxylic acid "head group," this scaffold shares critical pharmacophoric features with established metabolic and anti-inflammatory therapeutics.

This guide moves beyond simple description to predictive application . We hypothesize that derivatives of this scaffold function as dual PPAR

Structural Analysis & Pharmacophore Modeling[1]

The core structure, 4-(3-Methoxyphenoxy)benzoic acid , consists of three distinct domains:

-

Acidic Head Group (Benzoic Acid): Mimics the carboxylate of fatty acids; critical for ionic interactions with positively charged residues (e.g., Histidine, Tyrosine) in nuclear receptor binding pockets.

-

Diaryl Ether Linker: Provides a flexible yet robust spacer that positions the aromatic rings in a specific geometry (often T-shaped or twisted), enhancing lipophilicity and membrane permeability.

-

Lipophilic Tail (3-Methoxy Ring): The 3-methoxy substituent offers a vector for hydrogen bonding and hydrophobic interactions, critical for selectivity in hydrophobic pockets.

Predictive Target Profiling

Based on structural similarity to Fibrates (e.g., Fenofibrate) and Glitazars (e.g., Muraglitazar), we predict the following biological activities:

| Predicted Target | Mechanism of Action | Therapeutic Indication | Confidence Level |

| PPAR | Agonist (Ligand Binding Domain activation) | Dyslipidemia, Type 2 Diabetes | High |

| COX-2 | Enzyme Inhibition (Active site occlusion) | Inflammation, Pain | Medium |

| Aldose Reductase | Inhibition | Diabetic Complications | Low-Medium |

Computational Prediction Methodologies

Before wet-lab synthesis, in silico validation is required to prioritize derivatives.

Molecular Docking Strategy

Objective: Determine binding affinity of the 4-(3-Methoxyphenoxy)benzoic acid scaffold to the PPAR

-

Target PDB: 1FM6 (Complex with Rosiglitazone).

-

Binding Hypothesis: The carboxylic acid moiety should form hydrogen bonds with Tyr473 , His323 , and Ser289 (AF-2 helix stabilization). The 3-methoxyphenoxy tail should occupy the hydrophobic arm I or II of the Y-shaped pocket.

ADMET Profiling (In Silico)

-

Lipophilicity (cLogP): Predicted range 3.5 – 4.2. High membrane permeability but requires formulation optimization.

-

Metabolic Stability: The methoxy group is a potential site for O-demethylation (CYP2D6/CYP3A4).

-

Toxicity: Diaryl ethers are generally stable, but potential for quinone-methide formation (bioactivation) should be monitored if the ring is electron-rich.

Experimental Workflow Visualization

The following diagram outlines the integrated workflow from computational design to biological validation.

Figure 1: Iterative workflow for the development and validation of benzoic acid derivatives.

Synthetic Protocols

To test the predictions, the compound must be synthesized with high purity.

Protocol: Copper-Catalyzed Ullmann Ether Synthesis

Reaction: Coupling of 3-Methoxyphenol with 4-Iodobenzoic acid esters.

Reagents:

-

Substrate A: 3-Methoxyphenol (1.0 eq)

-

Substrate B: Ethyl 4-iodobenzoate (1.1 eq)

-

Catalyst: CuI (10 mol%)

-

Ligand: N,N-Dimethylglycine (20 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon, add CuI, N,N-Dimethylglycine, and Cs₂CO₃ to a pressure vial.

-

Add Reactants: Add Ethyl 4-iodobenzoate and 3-Methoxyphenol followed by 1,4-Dioxane.

-

Heat: Seal the vial and heat to 110°C for 24 hours .

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

-

Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 4 hours to liberate the free acid.

-

Purification: Acidify with 1M HCl to precipitate the product. Recrystallize from Ethanol/Water.

Validation Checkpoint:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and the presence of the carboxylic acid proton (~12-13 ppm).

-

Purity: Must be >95% by HPLC before biological testing.

Biological Validation Protocols

Primary Assay: PPAR Nuclear Receptor Transactivation

Objective: Confirm agonist activity predicted by docking.

Mechanism:

Ligand binding induces a conformational change in PPAR

Figure 2: PPAR Signaling Pathway leading to reporter gene activation.

Protocol:

-

Cell Line: HEK293T cells transiently transfected with:

-

Expression plasmid (GAL4-hPPAR

-LBD). -

Reporter plasmid (UAS-Luciferase).

-

-

Treatment: Seed cells in 96-well plates. Treat with test compound (0.1

M – 100-

Positive Control: Rosiglitazone (1

M). -

Negative Control: DMSO (0.1%).

-

-

Readout: Lyse cells and add Luciferase substrate. Measure luminescence using a plate reader.

-

Data Analysis: Plot Dose-Response curves to calculate EC

.

Secondary Assay: COX-2 Inhibition (Anti-inflammatory)

Objective: Verify anti-inflammatory potential. Method: Colorimetric COX inhibitor screening assay (measuring PGH2 production via peroxidase activity).

Data Presentation & SAR Analysis

The following table structure is recommended for recording results. Included are hypothetical/predicted values based on typical diaryl ether SAR to guide your expectations.

| Compound ID | R-Group (Position 3') | Predicted LogP | Predicted PPAR | Predicted COX-2 IC |

| Lead (Target) | -OCH | 3.8 | 1.5 - 5.0 | 15 - 30 |

| Analog 1 | -H (Unsubstituted) | 3.2 | > 50 (Inactive) | > 100 |

| Analog 2 | -CF | 4.5 | 0.8 - 2.0 (Potent) | 10 - 20 |

| Analog 3 | -OH (Polar) | 2.9 | > 100 (Poor Entry) | 5 - 10 |

Interpretation:

-

Hydrophobic Substitution: Replacing -OCH

with -CF -

Polar Substitution: Hydroxyl groups often decrease PPAR activity but may enhance COX inhibition.

References

-

PubChem. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3.[1] National Library of Medicine. [Link]

-

Devasthale, P. V., et al. (2005). Design and synthesis of Muraglitazar (BMS-298585): A novel PPAR alpha/gamma dual agonist.[2] Journal of Medicinal Chemistry.[3] [Link]

-

Aboul-Enein, H. Y., et al. (2004). Prooxidant and antioxidant action of 4-(4-phenoxybenzoyl)benzoic acid derivatives.[4] Biopolymers.[4] [Link]

-

Lokadi Pierre, L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.[3] Natural Products Chemistry & Research.[3] [Link]

Sources

Safety data sheet (SDS) and hazards for 4-(3-Methoxyphenoxy)benzoic acid

Technical Guide: Safety, Handling, and Hazards of 4-(3-Methoxyphenoxy)benzoic Acid

CAS: 50793-31-2 Formula: C₁₄H₁₂O₄ Molecular Weight: 244.24 g/mol

Executive Summary & Compound Identity

4-(3-Methoxyphenoxy)benzoic acid is a specialized aromatic building block primarily utilized in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it consists of a benzoic acid moiety linked via an ether bridge to a 3-methoxyphenyl ring.

Crucial Distinction: Researchers must distinguish this compound from its isomer, 4-(4-methoxyphenoxy)benzoic acid (CAS 3525-22-2) . While they share similar physicochemical properties, their biological interaction profiles and specific melting points differ. This guide focuses strictly on the 3-methoxy isomer (CAS 50793-31-2).

| Property | Specification |

| IUPAC Name | 4-(3-methoxyphenoxy)benzoic acid |

| SMILES | COC1=CC=CC(OC2=CC=C(C(=O)O)C=C2)=C1 |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |

| Acidity (pKa) | ~4.2 (Predicted, typical for benzoic acid derivatives) |

Hazard Identification & GHS Classification

Based on available safety data for this specific CAS and structural analogs, the compound is classified under GHS standards as Warning .

GHS Label Elements

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)

Technical Insight: While specific toxicological data for CAS 50793-31-2 is limited, the "Harmful if swallowed" classification is standard for benzoic acid derivatives which can disrupt metabolic pH balance upon ingestion. The irritant classifications (H315/H319/H335) are defensive categorizations derived from the acidic nature of the carboxylic acid group (

), which can protonate mucosal membranes, leading to inflammation.

Safe Handling & Engineering Controls

Effective safety is not just about PPE; it is about controlling the environment.

Engineering Controls

-

Fume Hood: All open handling of the powder must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

-

Anti-Static Measures: As a dry organic powder, this compound has a potential for static charge accumulation. Use anti-static weighing boats and ground all transfer equipment to prevent dust explosions, however unlikely with small quantities.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH N95 (US) or P2 (EU) dust mask is required if weighing outside a hood (not recommended).

-

Ocular: Chemical safety goggles. Face shields are recommended during scale-up synthesis (>10g).

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Break-through time is generally >480 min for solid handling, but immediate change is required upon solution contact (e.g., if dissolved in DCM or DMSO).

Emergency Response Protocols

These protocols are self-validating loops: Action

Exposure Scenarios

| Exposure Route | Immediate Action | Mechanistic Rationale |

| Inhalation | Move to fresh air.[6][3][4][7][8][9] If breathing is difficult, administer oxygen. | Removal from the particulate source prevents further alveolar irritation. |

| Skin Contact | Wash with soap and water for 15 min. Remove contaminated clothing.[1][6][3] | Lipophilic nature implies it may bind to skin oils; soap (surfactant) is necessary for removal. |

| Eye Contact | Rinse cautiously with water for 15 min.[7][8][9] Remove contact lenses.[6][2][3] | Dilution neutralizes the localized acidity ( |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center. | Vomiting risks aspiration of the acidic compound into the lungs (chemical pneumonitis). |

Spill Management

-

Isolate: Evacuate non-essential personnel.

-

Protect: Don full PPE (Goggles, Gloves, Lab Coat).

-

Contain: Cover spill with a damp paper towel to prevent dust generation.

-

Clean: Sweep up carefully or use a HEPA-vacuum.

-

Decontaminate: Wipe surface with 10% sodium bicarbonate solution (neutralizes the carboxylic acid residue) followed by water.

Experimental Workflow: Synthesis & Stability

This compound is often used in amide coupling reactions. The following workflow illustrates the decision logic for safe usage.

Stability & Reactivity

-

Incompatible Materials: Strong oxidizing agents (e.g.,

, -

Degradation: Stable under recommended storage (

, dry). Hydrolysis is unlikely due to the ether linkage stability, but decarboxylation may occur at extreme temperatures (

Workflow Visualization

Figure 1: Operational safety logic for handling 4-(3-Methoxyphenoxy)benzoic acid in a research setting.

Storage & Disposal

-

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerator).

-

Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.

References

-

PubChem. (2024). Compound Summary: 4-(3-Methoxyphenoxy)benzoic acid.[1][10] National Library of Medicine. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. westliberty.edu [westliberty.edu]

- 4. synquestlabs.com [synquestlabs.com]

- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-(3-methoxyphenoxy)benzoic acid | 50793-31-2 [chemicalbook.com]

Application Note: Scalable Synthesis of 4-(3-Methoxyphenoxy)benzoic Acid

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4-(3-methoxyphenoxy)benzoic acid . While metal-catalyzed cross-couplings (Ullmann/Buchwald-Hartwig) are popular, this guide prioritizes a Nucleophilic Aromatic Substitution (

The process involves the coupling of 3-methoxyphenol with 4-fluorobenzonitrile , followed by alkaline hydrolysis of the nitrile intermediate.

Retrosynthetic Strategy & Rationale

Strategic Disconnection

The target molecule contains a diaryl ether linkage and a carboxylic acid. The most strategic disconnection is at the ether oxygen.

-

Route A (Selected):

Coupling.[1]-

Nucleophile: 3-Methoxyphenol (Electron-rich).

-

Electrophile:[2] 4-Fluorobenzonitrile (Electron-poor).

-

Rationale: The nitrile group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack.[3] The fluoride is an excellent leaving group for

due to the stabilization of the Meisenheimer complex intermediate.

-

-

Route B (Discarded): Ullmann Coupling.[1]

-

Reagents: 3-Bromoanisole + 4-Hydroxybenzoic acid.

-

Rationale: Requires copper catalysis, high temperatures (>140°C), and rigorous waste stream management for metals.

-

Reaction Pathway Diagram

The following diagram illustrates the selected synthetic pathway and the mechanism of action.

Caption: Figure 1. Two-step synthetic pathway utilizing nucleophilic aromatic substitution followed by nitrile hydrolysis.

Step 1: Synthesis of 4-(3-Methoxyphenoxy)benzonitrile

Scientist’s Insight: The "Fluoro" Advantage

Although 4-chlorobenzonitrile is cheaper, 4-fluorobenzonitrile is strongly recommended for laboratory and pilot scale. In

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Example) | Role |

| 3-Methoxyphenol | 124.14 | 1.0 | 12.4 g | Nucleophile |

| 4-Fluorobenzonitrile | 121.11 | 1.05 | 12.7 g | Electrophile |

| Potassium Carbonate ( | 138.21 | 1.5 | 20.7 g | Base |

| DMSO (Anhydrous) | - | 5-6 Vol | 75 mL | Solvent |

Experimental Protocol

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add 3-methoxyphenol (1.0 equiv) and 4-fluorobenzonitrile (1.05 equiv) to the flask.

-

Solvation: Add anhydrous DMSO (5 volumes relative to phenol mass). Stir until dissolved.

-

Base Addition: Add granular

(1.5 equiv). Note: Milling the base to a fine powder enhances reaction rate. -

Reaction: Heat the mixture to 90°C under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4]

-

Checkpoint: Reaction is typically complete within 3–5 hours. Look for the disappearance of the phenol peak.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the dark reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

The product will precipitate as an off-white to tan solid.

-

Stir for 30 minutes to dissolve residual DMSO.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

mL) to remove inorganic salts. -

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 85–92%

-

Appearance: Off-white solid.

-

Step 2: Hydrolysis to 4-(3-Methoxyphenoxy)benzoic Acid

Scientist's Insight: Solubility Management

Nitriles are robust and require vigorous conditions to hydrolyze. The use of Ethanol as a co-solvent is critical to solubilize the hydrophobic ether intermediate, allowing the aqueous hydroxide to interact with the nitrile group effectively [2].

Materials & Stoichiometry

| Reagent | Equiv. | Role |

| Intermediate Nitrile | 1.0 | Substrate |

| Sodium Hydroxide (NaOH) | 5.0 | Reagent (Hydrolysis) |

| Ethanol (95%) | 5 Vol | Solvent |

| Water | 5 Vol | Solvent |

| HCl (6M) | Excess | Acidification |

Experimental Protocol

-

Setup: Place the dried nitrile intermediate from Step 1 into a round-bottom flask.

-

Solvent System: Add Ethanol (5 vol) and Water (5 vol).

-

Reagent: Add solid NaOH (5.0 equiv).

-

Reaction: Heat the mixture to Reflux (~85°C) .

-

Checkpoint: Evolution of ammonia gas (

) will be observed. Reaction time is typically 6–12 hours.

-

-

Monitoring: Monitor by HPLC. The intermediate nitrile peak should disappear, and a more polar peak (the carboxylate salt) will appear.

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporation: Remove the bulk of the ethanol under reduced pressure (Rotavap). Caution: Do not distill to dryness.

-

Dilution: Dilute the remaining aqueous residue with water (50 mL).

-

Filtration (Optional): If there is any insoluble haze, filter through Celite to clarify.

-

-

Acidification (Critical Step):

-

Place the clear alkaline solution in an ice bath.

-

Dropwise add 6M HCl until pH reaches ~1–2.

-

The target acid will precipitate as a white solid.[5]

-

-

Isolation: Filter the solid. Wash with water (

) and Hexane ( -

Purification: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.

Process Control & Analytics

Process Workflow Diagram

This flowchart outlines the operational logic and critical control points (CCPs).

Caption: Figure 2. Operational workflow including Critical Quality Control (QC) checkpoints.

Analytical Specifications

-

Appearance: White to off-white crystalline powder.

-

1H NMR (DMSO-d6, 400 MHz):

- 12.8 (br s, 1H, COOH)

- 7.95 (d, 2H, Benzoic Ar-H ortho to COOH)

- 7.35 (t, 1H, Phenoxy Ar-H)

- 7.05 (d, 2H, Benzoic Ar-H meta to COOH)

- 6.80 (m, 3H, Phenoxy Ar-H)

-

3.78 (s, 3H,

-

HPLC Purity: >98.0% (Area %).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet DMSO or Phenol | Ensure DMSO is anhydrous. Water quenches the phenoxide anion. |

| Incomplete Hydrolysis | Insufficient Temp/Time | Ensure vigorous reflux. Nitriles are stable; increase NaOH conc. to 6M if necessary. |

| Product is Oily/Sticky | Impurities trapped | Recrystallize from Toluene. Ensure all DMSO is washed out in Step 1. |

| Dark Coloration | Oxidation of Phenol | Perform Step 1 under strict Nitrogen atmosphere. |

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. -

Nitrile Hydrolysis Protocols: Hyland, C., & O'Connor, C. (1973).[6] "The acid-catalysed hydrolysis of benzonitrile."[6] Journal of the Chemical Society, Perkin Transactions 2.

-

General Diaryl Ether Synthesis: Cristau, H. J., et al. (2004).[7] "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." Organic Letters, 6(6), 913-916.[7] (Cited for context on alternative routes).

-

Reagent Data: PubChem Compound Summary for 4-(3-methoxyphenyl)benzoic acid (Structural Analog Data).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Safety Data Sheets (SDS) for 3-Methoxyphenol, 4-Fluorobenzonitrile, and DMSO before commencing work.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

Step-by-step protocol for preparing 4-(3-Methoxyphenoxy)benzoic acid

An Application Note for the Synthesis of 4-(3-Methoxyphenoxy)benzoic acid

Abstract

This comprehensive guide details a robust, step-by-step protocol for the laboratory-scale synthesis of 4-(3-Methoxyphenoxy)benzoic acid. The methodology is centered on the copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[1] This document provides an in-depth explanation of the reaction mechanism, detailed safety protocols, reagent specifications, and a procedural workflow designed for reproducibility. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, where diaryl ether moieties are crucial structural components.

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether scaffold is a privileged structural motif found in a wide array of biologically active molecules and advanced materials. The synthesis of unsymmetrical diaryl ethers, such as 4-(3-Methoxyphenoxy)benzoic acid, provides a versatile building block for further chemical elaboration. Its structure, featuring both a carboxylic acid and a methoxy group, allows for diverse functionalization, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and polymers.[2][3]

The selected synthetic route is the Ullmann condensation, a copper-mediated cross-coupling reaction between an aryl halide and a phenol.[1] This method was chosen for its proven reliability and adaptability. While traditional Ullmann conditions often require harsh temperatures, modern advancements with soluble copper catalysts and ligands have made the reaction more accessible and efficient under milder conditions.[4] This protocol will adhere to a well-established framework to ensure a high probability of success for the target synthesis.

Reaction Principle and Mechanism

The core transformation involves the formation of a carbon-oxygen (C-O) bond between 4-chlorobenzoic acid and 3-methoxyphenol. The reaction is facilitated by a copper catalyst, which cycles through Cu(I) and Cu(III) oxidation states.

The generally accepted mechanism for the Ullmann condensation proceeds through the following key steps:

-

Deprotonation: A base, typically potassium carbonate, deprotonates the hydroxyl group of 3-methoxyphenol to form the more nucleophilic phenoxide.

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (4-chlorobenzoic acid), forming a Cu(III) intermediate.

-

Ligand Exchange: The phenoxide displaces a halide on the copper center.

-

Reductive Elimination: The desired C-O bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst.

Caption: Simplified mechanism of the Ullmann Condensation.

Materials and Safety

Reagent and Solvent Specifications

| Chemical Name | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Role | Purity |

| 4-Chlorobenzoic acid | 74-11-3 | C₇H₅ClO₂ | 156.57 | Aryl Halide | ≥99% |

| 3-Methoxyphenol | 150-19-6 | C₇H₈O₂ | 124.14 | Phenol | ≥98% |

| Copper(I) Bromide | 7787-70-4 | CuBr | 143.45 | Catalyst | ≥98% |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Base | Anhydrous, ≥99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent | Anhydrous, ≥99.8% |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Acidification | 2 M Aqueous Solution |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction/Recrystallization | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization | ACS Grade |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent | Granular |

Safety Precautions and Hazard Management

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[5]

-

4-Chlorobenzoic Acid: Harmful if swallowed and causes serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.[6][7]

-

3-Methoxyphenol: May cause skin and eye irritation. Handle with care.

-

N,N-Dimethylformamide (DMF): A high-boiling solvent that is harmful in contact with skin and if inhaled. It is a suspected teratogen. Ensure the reaction setup is well-sealed and work is conducted exclusively in a fume hood.

-

Potassium Carbonate: A fine powder that can cause respiratory tract irritation. Avoid creating dust.

-

Copper(I) Bromide: Harmful if swallowed. Avoid contact with skin and eyes.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, adding acid to water, never the reverse.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[5]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[10] Do not allow the product to enter drains.[5]

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow for synthesis.

Reaction Setup

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-chlorobenzoic acid (7.83 g, 50.0 mmol, 1.0 equiv).

-

Add 3-methoxyphenol (7.45 g, 60.0 mmol, 1.2 equiv), anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 equiv), and copper(I) bromide (0.72 g, 5.0 mmol, 0.1 equiv).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Seal the flask, and with gentle stirring, evacuate the system and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

Reaction Execution

-

Immerse the flask in a pre-heated oil bath at 150 °C.

-

Stir the reaction mixture vigorously at this temperature for 12-18 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid as the mobile phase. The disappearance of the starting 4-chlorobenzoic acid indicates reaction completion.

Product Isolation and Work-up

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a 1 L beaker containing 500 mL of deionized water.

-

With stirring, slowly add 2 M hydrochloric acid to the aqueous mixture until the pH is approximately 1-2. This will precipitate the crude product.

-

Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration, washing the filter cake with two 100 mL portions of cold deionized water.

Purification

-

Transfer the crude solid to a 500 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely (approximately 100-150 mL).

-

Once dissolved, slowly add hexanes with swirling until the solution becomes persistently cloudy.

-

Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, and finally place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum to a constant weight.

Expected Results and Characterization

| Parameter | Expected Value/Result |

| Appearance | Off-white to pale tan crystalline solid |

| Expected Yield | 75-85% |

| Melting Point | 198-202 °C (literature for similar compounds)[5] |

| ¹H NMR | Consistent with the structure of 4-(3-Methoxyphenoxy)benzoic acid |

| Purity (HPLC) | ≥98% |

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and by HPLC to determine its purity.

References

-

Angene Chemical. (2025). Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Ye, W., et al. (2017). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 22(9), 1493. Retrieved from [Link]

-

Verma, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(10), 1163. Retrieved from [Link]

-

Pospisil, J., et al. (2007). Phosphazene P4-t-Bu Base for the Ullmann Biaryl Ether Synthesis. Angewandte Chemie International Edition, 46(14), 2583-2585. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. chemixl.com [chemixl.com]

- 3. srinichem.com [srinichem.com]

- 4. researchgate.net [researchgate.net]

- 5. angenechemical.com [angenechemical.com]

- 6. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. gustavus.edu [gustavus.edu]

- 10. westliberty.edu [westliberty.edu]

Application Note: Optimized Synthesis of 4-(3-Methoxyphenoxy)benzoic Acid via Ligand-Promoted Ullmann Coupling

Executive Summary

The target molecule, 4-(3-Methoxyphenoxy)benzoic acid , represents a critical structural motif in medicinal chemistry, serving as a scaffold for PPAR agonists (e.g., Fenofibrate analogs) and selective COX-2 inhibitors.

While classical Ullmann condensation requires harsh conditions (200°C+, copper bronze) that often degrade sensitive functional groups, this protocol utilizes a Ligand-Promoted Modified Ullmann Ether Synthesis . By employing N,N-Dimethylglycine (DMG) as a bidentate ligand, the reaction temperature is lowered to 90–110°C, significantly improving impurity profiles and reproducibility.

Strategic Recommendation: Direct coupling of free benzoic acid substrates often leads to catalyst poisoning via the formation of insoluble copper-carboxylate species. Therefore, this guide recommends a Two-Step Strategy :

-

Coupling: Reaction of Methyl 4-bromobenzoate with 3-Methoxyphenol.

-

Hydrolysis: Saponification of the ester to the final acid.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the ether oxygen. The choice of electrophile (Aryl Halide) and nucleophile (Phenol) is dictated by electronic effects.

-

Electrophile: Methyl 4-bromobenzoate. The electron-withdrawing ester group at the para-position activates the C-Br bond for oxidative addition to Copper(I).

-

Nucleophile: 3-Methoxyphenol. The electron-donating methoxy group increases the nucleophilicity of the phenoxide, facilitating the transmetallation step.

Workflow Diagram

Figure 1: Strategic workflow for the synthesis of the target diaryl ether acid.

Experimental Protocol

Step 1: Ullmann Coupling (Ester Synthesis)

Reagents:

-

Substrate A: Methyl 4-bromobenzoate (1.0 equiv)

-

Substrate B: 3-Methoxyphenol (1.2 equiv)

-

Ligand: N,N-Dimethylglycine HCl (DMG[3]·HCl) (20 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane (anhydrous) [Concentration: 0.2 M]

Procedure:

-

Inerting: Equip a dried reaction vial/flask with a magnetic stir bar. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Cu(I) is sensitive to oxidation to Cu(II) which is catalytically inactive in this cycle.

-

Charging: Under positive inert gas flow, add CuI (0.1 equiv), DMG·HCl (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Substrate Addition: Add Methyl 4-bromobenzoate (1.0 equiv) and 3-Methoxyphenol (1.2 equiv).

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Seal the vessel and heat to 110°C for 16–24 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1] The bromide starting material should be consumed.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2x) and brine (1x).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Gradient: 0-10% EtOAc in Hexanes).

Step 2: Saponification (Hydrolysis)

Reagents:

-

Substrate: Intermediate Ester (from Step 1)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

-

Solvent: THF : Water (3:1 ratio)

Procedure:

-

Dissolve the ester in THF.

-

Add a solution of LiOH in water.

-

Stir at room temperature (20–25°C) for 4 hours.

-

Checkpoint: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (carboxylates).

-

-

Acidification: Concentrate THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using 1M HCl.

-

Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate.

Critical Parameter Optimization (The "Why")

Ligand Selection: N,N-Dimethylglycine (DMG)

The "Ma Conditions" (developed by Dawei Ma) utilize amino acids to accelerate Ullmann couplings.

-

Mechanism: The carboxylate of DMG binds to Cu(I), increasing its solubility in organic solvents. The amine nitrogen coordinates to the metal, stabilizing the oxidative addition intermediate.

-

Advantage: Unlike phenanthroline ligands, DMG is cheap, water-soluble (easy removal during workup), and highly effective for electron-rich phenols.

Base Selection: The "Cesium Effect"

Cesium Carbonate (Cs₂CO₃) is superior to K₂CO₃ in this specific protocol for two reasons:

-

Solubility: Cs⁺ is larger and "softer," allowing better solubility of the carbonate in organic solvents like dioxane, increasing the effective basicity.

-

Phenoxide Generation: It efficiently deprotonates 3-methoxyphenol without requiring harsh temperatures, facilitating the displacement of the halide.

Catalytic Cycle Visualization

Figure 2: Simplified catalytic cycle for the copper-catalyzed C-O bond formation.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Oxidation | Ensure CuI is off-white (not green/brown). Degas solvents thoroughly. |

| Stalled Reaction | Inactive Ligand Complex | Switch to 2,2'-Bipyridine or 1,10-Phenanthroline if DMG fails (though DMG is preferred for phenols). |

| Blue/Green Reaction Mixture | Oxygen Leak | Cu(I) has oxidized to Cu(II). The reaction must be run strictly under N₂/Ar. |

| Low Yield of Ester | Hydrolysis during coupling | Ensure Cs₂CO₃ is anhydrous. Water traces can hydrolyze the ester prematurely or kill the catalyst. |

| Difficult Purification | Protodehalogenation | If Methyl Benzoate is observed (Br removed but no phenol added), lower temp to 90°C and increase ligand loading. |

References

-

Ma, D., & Cai, Q. (2003).[3][4][5][6] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

- Core Reference: Establishes the DMG/CuI protocol as the standard for phenol arylation at mild temper

-

Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626.

- Alternative Ligand: Discusses diketone ligands if amino acids are unsuitable for specific substr

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

- Review: Comprehensive mechanism overview of Copper(I) vs Copper(III) cycles.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction / Ullmann Condensation.[3][7][8][9][10]

-

General Reference: Validates standard conditions and substrate scope.[11]

-

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]

- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds [organic-chemistry.org]

Recrystallization and purification methods for 4-(3-Methoxyphenoxy)benzoic acid

Application Note: Recrystallization and Purification of 4-(3-Methoxyphenoxy)benzoic Acid

Executive Summary

This application note details the purification strategy for 4-(3-Methoxyphenoxy)benzoic acid (CAS 50793-31-2) . Due to the specific diaryl ether linkage and the carboxylic acid functionality, this compound requires a biphasic purification approach to achieve pharmaceutical-grade purity (>99.5%).

While simple recrystallization is often attempted, our field experience suggests that Acid-Base Extraction followed by Solvent-Specific Recrystallization is the only reliable method to remove both unreacted phenolic precursors and neutral organic byproducts. This guide provides a self-validating protocol adaptable to gram-scale and kilo-scale batches.

Physicochemical Profile & Solubility Assessment

Understanding the solubility landscape is critical for designing the purification logic.

| Property | Description | Implications for Purification |

| Chemical Structure | Diaryl ether with a carboxylic acid tail and a meta-methoxy group. | The acid group allows for pH-switchable solubility. The methoxy group increases lipophilicity compared to benzoic acid. |

| Predicted MP | ~140–180°C (Analog based*) | High melting point allows for aggressive thermal recrystallization without oiling out. |

| Solubility (High pH) | High (as Carboxylate salt) | Soluble in 1M NaOH, NaHCO₃. |

| Solubility (Low pH) | Low (as Free Acid) | Precipitates in < pH 3 aqueous media. |

| Organic Solubility | High: Ethanol, Ethyl Acetate, THF, Acetic Acid. Low: Water, Hexanes. | Ethanol/Water and Acetic Acid are primary candidates for recrystallization. |

*Note: Exact melting point may vary by polymorph; always determine MP of crude material before processing.

Phase I: Acid-Base Workup (The "Chemical Filter")

Objective: To remove non-acidic impurities (unreacted phenols, neutral coupling byproducts) before recrystallization.

Direct recrystallization of the crude reaction mass often traps impurities within the crystal lattice. This pre-purification step ensures the starting material for recrystallization is already >95% pure.

Protocol:

-

Dissolution: Suspend the crude solid in 1.0 M NaOH (5–10 mL per gram of solid). Stir until fully dissolved.

-

Checkpoint: If solids remain, these are likely non-acidic impurities. Filter them off using a Celite pad.

-

-

Organic Wash: Extract the aqueous alkaline solution with Ethyl Acetate or DCM (2 x volume of aqueous layer).

-

Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6.0 M HCl dropwise with vigorous stirring until pH < 2.

-

Observation: The product will precipitate as a thick white/off-white solid.

-

-

Isolation: Filter the solid via vacuum filtration. Wash the cake with ice-cold water (3x) to remove residual salts (NaCl).

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Phase II: Recrystallization (The "Thermodynamic Polish")

Objective: To remove structural isomers and trace colored impurities.

We recommend two solvent systems. System A is standard for benzoic acid derivatives. System B is aggressive and recommended if the impurity profile is complex (e.g., persistent color).

Solvent System A: Ethanol / Water (Green Chemistry Standard)

-

Dissolution: Place the dried solid from Phase I in a flask. Add 95% Ethanol (approx. 5 mL/g). Heat to reflux (boiling).[4]

-

Saturation: If fully soluble, concentrate slightly. If not, add just enough hot ethanol to dissolve.

-

Nucleation: Remove from heat. While boiling, slowly add hot Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1–2 drops of Ethanol to clear the solution.

-

Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 2 hours.

-

Filtration: Collect crystals. Wash with a cold 50:50 Ethanol:Water mixture.

Solvent System B: Glacial Acetic Acid (High Performance)

Best for: Phenoxybenzoic acids often crystallize densely from acetic acid, excluding similar structural impurities.

-

Dissolution: Suspend solid in Glacial Acetic Acid (3–4 mL/g). Heat to 100°C–110°C until dissolved.

-

Cooling: Turn off heat and allow the flask to cool very slowly on the hot plate (insulate flask with foil if necessary). Slow cooling promotes large, pure crystals.

-

Filtration: Filter at room temperature.

-

Wash: Wash with a small amount of cold acetic acid, followed by a copious water wash to remove acid traces.

Process Visualization

Figure 1: Purification Workflow Logic

Caption: Step-by-step purification logic separating chemical extraction from thermodynamic crystallization.

Figure 2: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.

Quality Control & Validation

After purification, validate the compound identity and purity using the following parameters.

| Test | Method | Acceptance Criteria |

| HPLC Purity | C18 Column, ACN/Water (0.1% Formic Acid) Gradient | > 99.5% Area |

| 1H-NMR | DMSO-d6 or CDCl3 | Confirm Methoxy singlet (~3.8 ppm) and 8 aromatic protons. No solvent peaks. |

| Melting Point | Capillary Method (1°C/min) | Sharp range (< 2°C variation). Compare to reference standard if available. |

| Appearance | Visual Inspection | White to off-white crystalline solid. |

Troubleshooting Note:

-

Oiling Out: If the product separates as an oil during recrystallization (System A), you have added water too quickly or the solution is too concentrated. Remedy: Re-heat to boil, add more Ethanol to redissolve the oil, then cool more slowly with vigorous stirring.

References

-

PubChem. (n.d.).[5] 4-Methoxybenzoic Acid (Analog Reference for Acidity/Solubility). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-